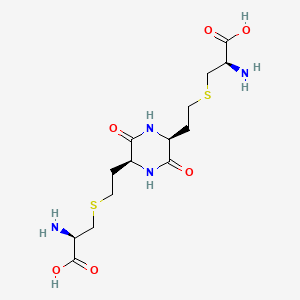

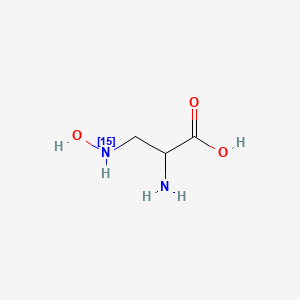

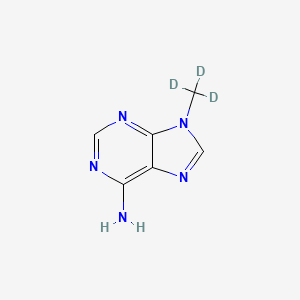

D,L-2-Amino-3-(hydroxy-15N-amino)propionic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

1. Fluorescent Amino Acid Synthesis

D,L-2-Amino-3-(hydroxy-15N-amino)propionic acid has been used in the synthesis of fluorescent amino acids. For instance, L-2-amino-3-(6,7-dimethoxy-4-coumaryl)-propionic acid (L-Adp) is a non-proteinogenic fluorescent amino acid synthesized with high stereoselectivity, useful in peptide assays as a fluorophore-quencher pair (Sui, Kele, Orbulescu, Huo, & Leblanc, 2004).

2. Wool Growth Inhibitors Synthesis

Improved syntheses for DL-amino-β-(3-hydroxy-4-oxo-1,4-dihydro-l-pyridyl)propionic acid (DL- mimosine) and related 3-hydroxy-4(1H)-pyridones have been described. These compounds are potential wool growth inhibitors, with syntheses involving the reaction of α,β-diaminopropionic acid with 4-pyrones (Harris, 1976).

3. Norepinephrine Precursor Synthesis

The acid has been used in the synthesis of L-DOPS, a norepinephrine precursor amino acid, effectively labeled with carbon-14 for mammalian metabolic studies. This synthesis is significant for studying metabolic pathways (Kurosawa & Nishioka, 1996).

4. Excitatory Amino Acid Preparation

The excitatory amino acid 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid (AMPA) preparation involves this compound. AMPA was synthesized from 3-hydroxy-5-methylisoxazole, illustrating its utility in neuroscience research (Begtrup & Sløk, 1993).

Mechanism of Action

Target of Action

D,L-2-Amino-3-(hydroxy-15N-amino)propionic Acid is a 15N-labeled compound The primary targets of this compound are not explicitly mentioned in the available resources

Mode of Action

The mode of action of D,L-2-Amino-3-(hydroxy-15N-amino)propionic Acid involves its interaction with its targets, leading to changes in the biochemical processes within the cell

Pharmacokinetics

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . .

properties

IUPAC Name |

2-amino-3-(hydroxy(15N)amino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O3/c4-2(1-5-8)3(6)7/h2,5,8H,1,4H2,(H,6,7)/i5+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIFOGXGRPDRQHS-HOSYLAQJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(C(=O)O)N)[15NH]O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

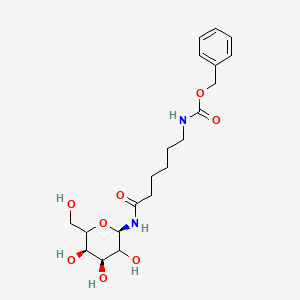

![[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B561812.png)